molecular formula C20H12N2O2S2 B2967344 (Z)-3-(3-methylthiophen-2-yl)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile CAS No. 332050-96-1

(Z)-3-(3-methylthiophen-2-yl)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile

Cat. No.: B2967344
CAS No.: 332050-96-1
M. Wt: 376.45
InChI Key: QAYSYKZJIHVGAK-ZROIWOOFSA-N
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Description

This compound is a Z-configuration acrylonitrile derivative featuring a 3-methylthiophen-2-yl group and a 4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl moiety. The chromen (coumarin) and thiophene substituents contribute to its electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors where π-π interactions and hydrogen bonding are critical.

Properties

IUPAC Name

(Z)-3-(3-methylthiophen-2-yl)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O2S2/c1-12-6-7-25-18(12)9-14(10-21)19-22-16(11-26-19)15-8-13-4-2-3-5-17(13)24-20(15)23/h2-9,11H,1H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYSYKZJIHVGAK-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-methylthiophen-2-yl)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromone moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the thiazole ring: This often involves the condensation of a thioamide with a haloketone.

    Coupling of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Formation of the acrylonitrile linkage: This can be accomplished through a Knoevenagel condensation reaction between an aldehyde and a nitrile.

Industrial Production Methods

Industrial production of (Z)-3-(3-methylthiophen-2-yl)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiazole rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the thiophene, thiazole, and chromone rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the nitrile group may produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(3-methylthiophen-2-yl)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, (Z)-3-(3-methylthiophen-2-yl)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile could be explored for its therapeutic potential. Compounds with similar structures have shown activity against various diseases, including cancer, inflammation, and infectious diseases.

Industry

In industry, this compound may be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its incorporation into polymers or other materials could lead to the creation of advanced functional materials.

Mechanism of Action

The mechanism of action of (Z)-3-(3-methylthiophen-2-yl)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile depends on its specific application. In a biological context, it may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies, such as binding assays, enzymatic assays, and cellular studies.

Comparison with Similar Compounds

Structural Comparison

The compound belongs to a class of acrylonitrile derivatives with thiazole and aromatic substituents. Key structural analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
(Z)-3-(3-methylthiophen-2-yl)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile 3-methylthiophen-2-yl, 2-oxo-2H-chromen-3-yl C₁₉H₁₁N₃O₂S₂ 401.45 Chromen moiety enhances electron density; Z-configuration stabilizes planar structure N/A (hypothetical based on evidence)
(E)-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile Benzo[b]thiophen-2-yl, 3,4,5-trimethoxyphenyl C₂₁H₁₇NO₃S 371.43 E-configuration; methoxy groups increase hydrophilicity
(Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile Benzo[b]thiophen-2-yl, 3,4-dimethoxyphenyl C₂₀H₁₅NO₂S 357.40 Reduced methoxy substitution compared to E-isomer
(2Z)-3-[(3-Chloro-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile 3-Chloro-2-methylphenylamino, 4-nitrophenyl C₁₉H₁₃ClN₄O₂S 396.85 Nitro group introduces strong electron-withdrawing effects
(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile 4-Chlorophenyl, 4-hydroxy-3-nitrophenyl C₁₈H₁₀ClN₃O₃S 383.80 Hydroxy and nitro groups enable hydrogen bonding and redox activity

Key Observations :

  • Z-configuration is common in active analogs, favoring planar conformations that facilitate intermolecular interactions .

Key Observations :

  • Catalyst : Triethylamine or piperidine accelerates the condensation by deprotonating the active methylene group .
  • Reaction Time : Electron-deficient aldehydes (e.g., nitro-substituted) may require longer times, but most reactions complete within minutes .

Biological Activity

(Z)-3-(3-methylthiophen-2-yl)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The structure of this compound features a complex arrangement that includes a thiazole ring, a coumarin moiety, and an acrylonitrile group. The molecular formula is C16H14N2O2SC_{16}H_{14}N_2O_2S, with a molecular weight of approximately 302.36 g/mol.

PropertyValue
Molecular FormulaC₁₆H₁₄N₂O₂S
Molecular Weight302.36 g/mol
CAS NumberNot available

Anticancer Activity

Research indicates that compounds similar to (Z)-3-(3-methylthiophen-2-yl)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile exhibit significant anticancer properties. A study conducted on various coumarin derivatives demonstrated that certain analogs showed promising activity against human cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. For instance, compound 13a from a related series exhibited IC50 values of 5.5 µg/ml against MCF-7 and 6.9 µg/ml against HepG2 cells, indicating potent activity .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. A mini-review highlighted that coumarin derivatives possess antibacterial activity, with some exhibiting higher potency than their free ligands due to structural modifications enhancing lipophilicity and charge . Specific studies have shown that compounds with similar structures can inhibit the growth of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that (Z)-3-(3-methylthiophen-2-yl)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile may share these properties.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, the compound's potential anti-inflammatory effects have been noted. Research into related thiazole-coumarin hybrids has shown that they can reduce inflammation markers in vitro, indicating a possible mechanism for therapeutic application in inflammatory diseases .

Case Studies

  • Anticancer Efficacy : In a study assessing various coumarin derivatives, several compounds were screened for their cytotoxic effects on cancer cell lines. The results indicated that modifications in the thiazole and coumarin structure significantly influenced their anticancer activity, with some derivatives achieving IC50 values below 10 µg/ml .
  • Antimicrobial Screening : A series of coumarin-thiazole hybrids were tested against multiple bacterial strains. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 31.24 µg/ml against Staphylococcus aureus, highlighting the importance of structural features in enhancing antimicrobial efficacy .

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